CP-465022 maleate

AMPA receptor antagonism iGluR pharmacology Neuroprotection

This is a unique pharmacological tool. As a potent noncompetitive antagonist, it offers experimental advantages over competitive inhibitors like NBQX, as its blockade is not overcome by high glutamate levels. Its defined atropisomerism and dual NaV1.6 inhibition enable sophisticated studies of neuronal excitability. Secure this benchmark compound for reproducible anticonvulsant research (ED50 6.6-11.9 mg/kg).

Molecular Formula C30H28ClFN4O5
Molecular Weight 579
CAS No. 199656-46-7
Cat. No. B560346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-465022 maleate
CAS199656-46-7
Synonyms3-(2-chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone-(2Z)-2-butenedioate
Molecular FormulaC30H28ClFN4O5
Molecular Weight579
Structural Identifiers
SMILESCCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C26H24ClFN4O.C4H4O4/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27;5-3(6)1-2-4(7)8/h5-16H,3-4,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b15-13+;2-1-
InChIKeyWLLUWLRVXIHECY-KSUUAYPFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy CP-465022 Maleate (CAS 199656-46-7): Potent and Selective Noncompetitive AMPA Receptor Antagonist for Anticonvulsant Research


(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one (CAS 199656-46-7), commonly known as CP-465022 maleate, is a synthetic quinazolinone derivative that functions as a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor [1]. The compound exhibits significant anticonvulsant activity in preclinical models and is widely used as a pharmacological tool to dissect the physiological and pathophysiological roles of AMPA receptors in neurological research .

Why CP-465022 Maleate (CAS 199656-46-7) Cannot Be Interchanged with Other AMPA Receptor Antagonists


Substituting CP-465022 maleate with another AMPA receptor antagonist without rigorous validation introduces significant experimental risk due to key mechanistic and selectivity differences. Unlike competitive antagonists such as NBQX, CP-465022 acts noncompetitively with respect to agonist concentration, meaning its inhibitory potency is not overcome by elevated glutamate levels . Furthermore, CP-465022 exhibits a unique dual pharmacology, potently inhibiting both AMPA receptors and voltage-gated sodium NaV1.6 channels, a property not shared by all in-class compounds [1]. Critically, the compound exists as a stable atropisomer, with its chiral stability and potential for racemization introducing additional variables not present in achiral analogs, which can impact biological activity and pharmacokinetic interpretation [2].

Quantitative Differentiation of CP-465022 Maleate (CAS 199656-46-7) Against Closest AMPA Receptor Antagonist Comparators


Superior Antagonist Potency: CP-465022 vs. GYKI 52466, GYKI 53655, and NBQX in AMPA Receptor Functional Assays

CP-465022 demonstrates markedly higher potency for AMPA receptor antagonism compared to classic noncompetitive and competitive antagonists in a standardized intracellular calcium assay. In the GluA1o-γ4 Fluo-4 assay, CP-465022 exhibited a pIC50 of 6.77 ± 0.15 (equivalent to an IC50 of ~170 nM), which is substantially more potent than the competitive antagonist NBQX (pIC50 5.18 ± 0.06, IC50 ~6.6 µM) and the noncompetitive antagonists GYKI53655 (pIC50 6.00 ± 0.13, IC50 ~1.0 µM) and talampanel (pIC50 5.65 ± 0.08, IC50 ~2.2 µM) [1].

AMPA receptor antagonism iGluR pharmacology Neuroprotection

Potent AMPA Receptor Inhibition in Neuronal Systems: CP-465022 vs. NBQX and GYKI52466 in Rat Cortical Neurons

In native rat cortical neurons, CP-465022 potently inhibits kainate-induced AMPA receptor currents with an IC50 of 25 nM. This is substantially more potent than the widely used noncompetitive antagonist GYKI 52466, which has a reported IC50 range of 10-20 µM for AMPA receptor responses, representing an approximately 400- to 800-fold difference in potency . The competitive antagonist NBQX, while more potent than GYKI 52466, still exhibits an IC50 of ~0.3 µM for AMPA receptors, approximately 12-fold less potent than CP-465022 .

AMPA receptor Cortical neuron Electrophysiology

In Vivo Anticonvulsant Efficacy: CP-465022 vs. Perampanel in Seizure Models

CP-465022 demonstrates robust, dose-dependent anticonvulsant activity in vivo, with effective doses comparable to or exceeding those of the clinically approved AMPA antagonist perampanel. In the pentylenetetrazol (PTZ) seizure model, CP-465022 provided complete protection against seizures and lethality at a subcutaneous dose of 10 mg/kg in rats [1]. In locomotor activity assays, CP-465022 decreased vertical and horizontal activity with ED50 values of 6.6 and 11.9 mg/kg, respectively . For comparison, perampanel, a structurally distinct noncompetitive AMPA antagonist, exhibits ED50 values of 0.5-4.6 mg/kg across various seizure models, but its clinical utility is associated with a distinct side-effect profile and slower onset of action [2].

Anticonvulsant Epilepsy AMPA receptor

Dual Pharmacology: CP-465022 Inhibits NaV1.6 Sodium Channels, a Feature Not Shared by NBQX

CP-465022 exhibits significant off-target activity at voltage-gated sodium channels, specifically inhibiting the persistent component of NaV1.6 channel activity. In HEK cells stably expressing NaV1.6, CP-465022 blocked persistent sodium currents in a dose-dependent manner, reducing the current to approximately 70% of control levels at concentrations routinely used for AMPA receptor blockade [1]. Importantly, the competitive AMPA/kainate antagonist NBQX did not significantly affect NaV1.6 persistent currents under the same conditions [2]. This dual pharmacology is a critical differentiator that must be accounted for in experimental design and data interpretation.

Sodium channel NaV1.6 Off-target activity

Atropisomerism and Chiral Stability: CP-465022 Exists as a Stable Rotamer with Unique Handling Considerations

CP-465022 possesses axial chirality due to hindered rotation around the N-aryl bond, existing as a stable atropisomer. Its enantiomer, CP-465021, interconverts with a rate constant (k_rac) of 1.07 × 10⁻² min⁻¹ at 120 °C in 3-methylbutan-1-ol [1]. This property is not present in achiral AMPA antagonists like NBQX or GYKI 52466. While the biological activity of the individual atropisomers has not been fully characterized, the potential for differential activity, pharmacokinetics, and toxicity between isomers necessitates careful handling and storage to prevent racemization .

Atropisomerism Chiral stability Racemization

Lack of Neuroprotective Efficacy in Stroke Models: CP-465022 vs. Neuroprotective AMPA Antagonists (e.g., YM90K)

Despite potent AMPA receptor antagonism and anticonvulsant activity, CP-465022 failed to demonstrate neuroprotective efficacy in rat models of global and focal cerebral ischemia at doses that were maximally effective in electrophysiology and seizure models [1]. In contrast, other AMPA antagonists such as YM90K have shown significant neuroprotective effects in similar models [2]. This negative finding is a critical differentiator, as it challenges the hypothesis that AMPA receptor inhibition alone is sufficient for post-ischemic neuroprotection and highlights the unique pharmacological profile of CP-465022.

Neuroprotection Cerebral ischemia Stroke

Optimized Application Scenarios for CP-465022 Maleate (CAS 199656-46-7) in Neurological Research


Electrophysiological Dissection of AMPA Receptor Function in Neuronal Cultures and Brain Slices

CP-465022's exceptional potency (IC50 25 nM) and noncompetitive mechanism make it ideal for acute electrophysiology experiments where rapid and complete blockade of AMPA receptor-mediated currents is required without being overcome by high agonist concentrations . Its use in whole-cell patch clamp and field potential recordings allows researchers to isolate AMPA receptor contributions to synaptic transmission and plasticity [1].

Preclinical Anticonvulsant Drug Discovery and Seizure Model Characterization

As a well-characterized AMPA antagonist with robust in vivo anticonvulsant efficacy (ED50 6.6-11.9 mg/kg), CP-465022 serves as a benchmark reference compound for evaluating novel antiepileptic candidates in rodent seizure models such as PTZ-induced seizures . Its known lack of neuroprotective efficacy also makes it a valuable comparator for differentiating anticonvulsant from neuroprotective mechanisms.

Investigating AMPA Receptor-NaV1.6 Channel Crosstalk in Neuronal Excitability

The dual pharmacology of CP-465022, which inhibits both AMPA receptors and NaV1.6 persistent sodium currents, positions it as a unique tool for studying the interplay between glutamatergic signaling and intrinsic neuronal excitability [2]. Experiments can leverage this property to probe convergent pathways in epilepsy, pain, or neurodegenerative disorders, provided that appropriate controls (e.g., NBQX for AMPA-specific effects) are employed to deconvolute the contributions of each target [3].

Atropisomerism Studies in Medicinal Chemistry and Chiral Stability Assessment

CP-465022's atropisomerism and defined racemization kinetics (k_rac = 1.07 × 10⁻² min⁻¹ at 120 °C) make it a model compound for developing analytical methods to monitor chiral stability and for investigating the impact of axial chirality on biological activity and pharmacokinetics [4]. This application is relevant for medicinal chemists developing next-generation AMPA antagonists with improved properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-465022 maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.